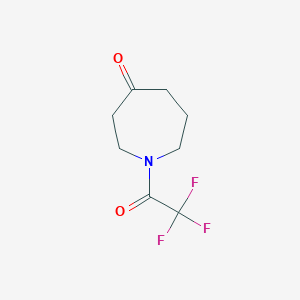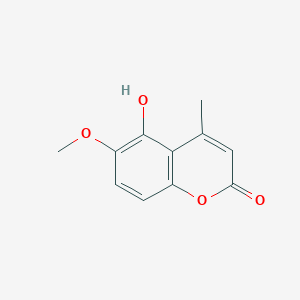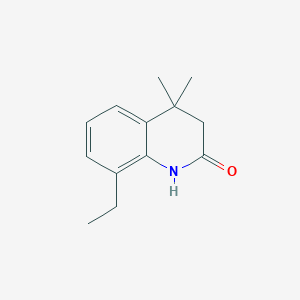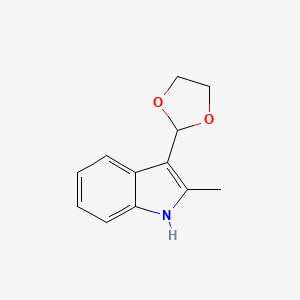![molecular formula C10H7NO4 B11896303 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one CAS No. 62761-37-9](/img/structure/B11896303.png)
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a heterocyclic compound that features a unique dioxolo ring fused to an isoquinoline structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ortho-aminobenzoic acid and chloropropanone as starting materials. The key step in this synthesis is the rearrangement of acetyl ortho-aminobenzoate .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,3]Dioxolo[4,5-c]quinoline: Another compound with a similar dioxolo ring structure but different biological activities.
Isoquinoline derivatives: Compounds like papaverine and berberine share the isoquinoline core but have distinct functional groups and activities.
Uniqueness
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is unique due to its specific dioxolo ring fusion, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
62761-37-9 |
|---|---|
Formule moléculaire |
C10H7NO4 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
4-hydroxy-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C10H7NO4/c12-8-7-5(1-2-11-10(7)13)3-6-9(8)15-4-14-6/h1-3,12H,4H2,(H,11,13) |
Clé InChI |
IPALNHPMKQLHQU-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C(=C3C(=C2)C=CNC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)


